molecular formula C13H17NO4 B3752337 methyl 3-[(butoxycarbonyl)amino]benzoate

methyl 3-[(butoxycarbonyl)amino]benzoate

Cat. No.: B3752337
M. Wt: 251.28 g/mol
InChI Key: HPXWKFHYUTUJNC-UHFFFAOYSA-N
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Description

Contextualization within Benzoate (B1203000) Ester and Carbamate (B1207046) Chemical Families

Methyl 3-[(butoxycarbonyl)amino]benzoate is structurally defined by its membership in two principal classes of organic compounds: benzoate esters and carbamates.

Benzoate Esters : This family consists of esters derived from benzoic acid and its derivatives. foodb.cahmdb.ca Benzoate esters are characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom of an ester linkage (R-COO-R'). thermofisher.com Methyl benzoate, the simplest member, is formed from the condensation of benzoic acid and methanol (B129727). wikipedia.org These compounds are prevalent in nature and are widely used as intermediates in the synthesis of other chemicals. nih.govatamanchemicals.com The ester group in this compound is a methyl ester of a substituted benzoic acid core.

Carbamates : Carbamates, also known as urethanes, are a class of organic compounds sharing the functional group with the general structure R₂NC(O)OR'. wikipedia.org This group is essentially an ester of carbamic acid (NH₂COOH). wikipedia.org The carbamate linkage is a key structural motif in many areas of chemistry, valued for its chemical stability and its role as a protecting group for amines in peptide synthesis and other complex synthetic pathways. nih.govacs.org In this compound, the amino group at the 3-position of the benzene ring is protected by a tert-butoxycarbonyl (Boc) group, forming a carbamate. This Boc protecting group is crucial as it is stable under many reaction conditions but can be removed selectively when needed. cymitquimica.com

The dual functionality of this compound, combining the electronic properties of the benzoate ring with the synthetic versatility of the Boc-protected amine, underpins its chemical significance.

Strategic Importance as an Intermediate in Synthetic Methodologies

The primary value of this compound lies in its role as a strategic intermediate. Its electron-rich aromatic framework and the presence of both an ester and a protected amine make it a valuable precursor for a variety of complex molecules. nih.goviucr.org

Synthesis of the Compound: The preparation of this compound typically begins with meta-aminobenzoic acid. A common synthetic route involves two key steps:

Protection of the Amino Group: The amino group of meta-aminobenzoic acid is reacted with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base, such as sodium carbonate, to form the Boc-protected amino acid. nih.goviucr.orgiucr.org

Esterification: The carboxylic acid group of the resulting Boc-protected amino acid is then esterified. This is often achieved by reacting it with methanol in the presence of an acid catalyst or using a reagent like thionyl chloride in anhydrous methanol. nih.goviucr.org

Application in Synthesis: Its utility as a precursor is prominent in the synthesis of bioactive heterocycles, which are core structures in many pharmaceuticals and agrochemicals. iucr.org The protected amine at the meta-position directs further chemical transformations, and the ester group can be hydrolyzed or converted into other functional groups as required by the synthetic design.

Overview of Existing Research Trajectories and Underexplored Chemical Gaps

Current research involving this compound primarily leverages its role as a well-defined building block.

Existing Research:

Medicinal Chemistry and Agrochemical Design: A significant amount of research utilizes this compound as a starting material for creating libraries of novel organic molecules. Its electron-rich aromatic system and the modifiable functional groups are ideal for developing new therapeutic agents and pesticides. nih.goviucr.org

Materials Science: The parent molecule, meta-aminobenzoic acid, is noted for its ability to form supramolecular structures, suggesting that derivatives like this compound could be valuable components in the design of peptide-based frameworks and functional materials. nih.goviucr.orgiucr.org

Structural Chemistry: Detailed crystallographic studies have been conducted to understand the three-dimensional structure and intermolecular interactions of the compound. nih.goviucr.orgresearchgate.net These studies reveal a complex network of N—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions, which govern its solid-state packing and contribute to a tri-periodic supramolecular architecture. nih.govnih.gov

Underexplored Chemical Gaps: While established as a useful intermediate, the full synthetic potential of this compound remains an area for further exploration. The development of novel synthetic methodologies that exploit its unique electronic and steric properties could lead to more efficient syntheses of complex target molecules. Furthermore, its application in creating advanced functional materials with specific electronic or self-assembly properties is a promising but still developing field of research. The systematic exploration of its reactivity in a broader range of catalytic systems could unlock new and unforeseen applications.

Data Tables

Table 1: Chemical and Physical Properties

Property Value
Chemical Formula C₁₃H₁₇NO₄ nih.gov
Molecular Weight 251.28 g/mol researchgate.net
Appearance White, colorless powder nih.goviucr.org
CAS Number 33233-67-9 (for the parent acid)

| IUPAC Name | methyl 3-[(tert-butoxycarbonyl)amino]benzoate |

Table 2: Crystallographic Data

Parameter Value
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a 10.944 (3) Å researchgate.net
b 11.234 (3) Å researchgate.net
c 11.377 (3) Å researchgate.net
β 112.481 (4)° researchgate.net
Volume (V) 1292.5 (5) ų researchgate.net
Z 4 researchgate.net

| Calculated Density | 1.291 Mg m⁻³ researchgate.net |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(butoxycarbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-4-8-18-13(16)14-11-7-5-6-10(9-11)12(15)17-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXWKFHYUTUJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Butoxycarbonyl Amino Benzoate

Esterification Reactions and Process Optimizations

The introduction of the methyl ester group onto the 3-((tert-butoxycarbonyl)amino)benzoic acid backbone is a critical step in the synthesis of the title compound. This transformation is typically achieved through direct esterification or transesterification, with each method offering distinct advantages and challenges related to catalysis, reaction equilibrium, and selectivity.

Direct Esterification Routes and Catalytic Approaches

Direct esterification is a common and effective method for synthesizing methyl 3-[(butoxycarbonyl)amino]benzoate. This approach involves the reaction of the carboxylic acid precursor, 3-((tert-butoxycarbonyl)amino)benzoic acid, with methanol (B129727) in the presence of an acid catalyst.

A well-documented procedure involves the use of thionyl chloride (SOCl₂) with anhydrous methanol. nih.goviucr.org In this process, thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, along with hydrogen chloride (HCl) in situ. The generated HCl acts as the catalyst for the esterification reaction, protonating the carbonyl oxygen of the carboxylic acid and making it more susceptible to nucleophilic attack by methanol. researchgate.net The reaction is typically performed at a low temperature, such as in an ice bath, to control its exothermicity, and is then allowed to proceed for an extended period, often overnight, to ensure completion. nih.goviucr.org This method has demonstrated high efficiency, with reported yields as high as 89%. nih.goviucr.org The general principle of acid-catalyzed esterification, known as Fischer esterification, is fundamental to this process, though in this specific case, the catalyst is generated in situ rather than added directly. researchgate.net

Table 1: Direct Esterification of 3-((tert-butoxycarbonyl)amino)benzoic acid

Reactants Reagents/Catalysts Solvent Key Conditions Yield Reference

Transesterification Pathways and Equilibrium Control

Transesterification represents an alternative pathway for producing esters, involving the reaction of an existing ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. google.com For the synthesis of this compound, a hypothetical pathway could involve the transesterification of an alkyl 3-((tert-butoxycarbonyl)amino)benzoate (e.g., the ethyl or tert-butyl ester) with methanol.

The control of chemical equilibrium is paramount in transesterification reactions. google.com According to Le Châtelier's Principle, the equilibrium can be shifted toward the product side by using a large excess of the reactant alcohol (methanol in this case) or by removing the alcohol byproduct (e.g., ethanol) as it forms, often through distillation. google.comlibretexts.org

Various catalysts can be employed to facilitate this reaction. While traditional acid or base catalysts are common, modern approaches utilize metal-based catalysts like lanthanum(III) complexes, which are effective even for less reactive substrates. researchgate.net For instance, lanthanum(III) isopropoxide has been used for the transesterification of methyl carbamates. researchgate.net Such catalytic systems can offer benefits in terms of milder reaction conditions and improved yields. researchgate.net A patent describes a process for making aminobenzoate esters via transesterification where an auxiliary alcohol is introduced to the reaction mixture to aid the process. google.com

Chemo- and Regioselective Ester Formation Strategies

The synthesis of this compound from 3-aminobenzoic acid presents a classic challenge of chemoselectivity. The starting material contains two nucleophilic sites: the amino group (-NH₂) and the carboxylic acid group (-COOH), which can also act as a nucleophile in its deprotonated carboxylate form. A successful synthesis requires the esterification of the carboxylic acid without affecting the amine.

The most effective strategy to achieve this is a two-step process involving protection and subsequent reaction. nih.goviucr.org

Protection: The amino group is first "protected" by converting it into a less reactive carbamate (B1207046). The tert-butoxycarbonyl (Boc) group is ideal for this purpose as it is stable under the conditions required for esterification. organic-chemistry.org

Esterification: With the amine protected, the carboxylic acid can be selectively converted to its methyl ester using methods described in section 2.1.1. nih.goviucr.org

This protection-esterification sequence ensures that the desired regiochemistry is achieved, with the methyl ester forming exclusively at the carboxyl position. The Boc group can be removed later if the free amine is required for subsequent reactions. This orthogonal protection strategy is a cornerstone of modern organic synthesis, allowing for the selective modification of multifunctional molecules. organic-chemistry.org

Carbamate Formation and N-Protection Chemistry

The protection of the amino group as a tert-butyl carbamate is the crucial first step in the synthetic sequence starting from 3-aminobenzoic acid. This transformation prevents unwanted side reactions during the subsequent esterification step.

Aminobenzoylation Routes via N-Boc Protection Strategies

The standard and widely used method for introducing the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of 3-aminobenzoic acid involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc-anhydride). nih.goviucr.orgorganic-chemistry.org

The reaction is typically carried out under basic conditions. nih.goviucr.org 3-aminobenzoic acid is dissolved in an aqueous solution of a base, such as sodium carbonate, which deprotonates the carboxylic acid and increases the nucleophilicity of the amino group. nih.goviucr.org Boc-anhydride, dissolved in an organic solvent like tetrahydrofuran (B95107) (THF), is then added to the mixture. The amino group attacks one of the carbonyl carbons of the Boc-anhydride, leading to the formation of the N-Boc protected product. After the reaction, the mixture is acidified to a low pH (e.g., pH 2) with an acid like HCl to protonate the carboxylic acid, allowing for its extraction into an organic solvent. nih.goviucr.org This method is highly effective, providing excellent yields, reported to be around 91%. iucr.org

Table 2: N-Boc Protection of 3-Aminobenzoic Acid | Reactant | Reagent | Base | Solvent | Key Conditions | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 3-Aminobenzoic acid | Di-tert-butyl dicarbonate (Boc-anhydride) | Sodium Carbonate | Tetrahydrofuran (THF) / Water | pH 12, 12h stirring | 91% | nih.gov, iucr.org |

Advanced Amidation and N-Functionalization Techniques

While Boc-anhydride is the most common reagent for N-Boc protection, several other methods and reagents can be employed. These advanced techniques may offer advantages in specific contexts, such as improved chemoselectivity or milder reaction conditions.

Alternative reagents for introducing the Boc group include active esters and other derivatives like Boc-ONH₂ (N-(tert-Butoxycarbonyloxy)amine) and Boc-N₃ (tert-Butyl azidoformate). organic-chemistry.org The choice of reagent can be tailored to the specific substrate and desired reaction conditions.

Furthermore, novel catalytic systems have been developed to enhance the efficiency of the N-Boc protection reaction. For example, ionic liquids, such as 1-alkyl-3-methylimidazolium cations, have been shown to catalyze the N-tert-butyloxycarbonylation of amines with high chemoselectivity. organic-chemistry.org Another approach involves the use of O-tertiary-butyl S-phenyl thiocarbonate, which reacts with a base addition salt of an amino acid to yield the N-Boc derivative. google.com The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst has also been reported to provide a simple and efficient method for the chemoselective mono-N-Boc protection of various amines. organic-chemistry.org These advanced methods provide a broader toolbox for chemists to perform N-functionalization with the Boc group, accommodating a wider range of substrates and reaction sensitivities.

Multi-Step Synthetic Pathways from Diverse Precursors

The construction of this compound typically involves a multi-step sequence starting from readily available precursors. These pathways are designed to introduce the necessary functional groups—the methyl ester and the N-butoxycarbonyl (Boc) protected amine—in a controlled manner.

A common and effective route to this compound begins with 3-aminobenzoic acid. This pathway involves two primary sequential steps: the protection of the amino group followed by the esterification of the carboxylic acid.

The first step is the protection of the amino group of 3-aminobenzoic acid with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 3-aminobenzoic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. A reported method involves dissolving 3-aminobenzoic acid in a sodium carbonate solution, followed by the addition of (Boc)₂O in tetrahydrofuran (THF). researchgate.net This reaction proceeds to yield 3-[(tert-butoxycarbonyl)amino]benzoic acid.

The subsequent step is the esterification of the carboxylic acid group of the Boc-protected intermediate to form the final methyl ester. A standard laboratory procedure for this transformation involves treating the 3-[(tert-butoxycarbonyl)amino]benzoic acid with thionyl chloride in anhydrous methanol. researchgate.netnih.gov This reaction, after purification, yields methyl 3-[(tert-butoxycarbonyl)amino]benzoate. An alternative approach to the esterification of aminobenzoic acids involves refluxing the acid in methanol with a catalytic amount of acid, such as thionyl chloride. nih.gov

A summary of a typical sequential synthesis is presented in the table below.

StepReactantsReagentsSolventYield (%)Reference
1. N-Boc Protection3-Aminobenzoic acidDi-tert-butyl dicarbonate, Sodium CarbonateTetrahydrofuran/Water91 researchgate.net
2. Esterification3-[(tert-butoxycarbonyl)amino]benzoic acidThionyl Chloride, MethanolMethanol89 researchgate.net

The principles of stereochemical control and diastereoselective synthesis are not applicable to the synthesis of this compound. The molecule is achiral and does not possess any stereocenters. Therefore, its synthesis does not require or involve methodologies for controlling stereochemistry.

Green Chemistry Principles Applied to Synthesis Design

In recent years, the application of green chemistry principles to the synthesis of chemical compounds has become a significant focus. For the synthesis of this compound, this involves the development of solvent-free reaction conditions and the use of recyclable catalysts to minimize environmental impact.

The conventional synthesis of this compound often utilizes organic solvents like tetrahydrofuran. researchgate.net Research into green alternatives has explored solvent-free conditions, particularly for the N-Boc protection step.

Studies have demonstrated the feasibility of N-tert-butoxycarbonylation of various amines, including anilines, using di-tert-butyl dicarbonate under solvent-free conditions. derpharmachemica.com One approach utilizes a recyclable heterogeneous acid catalyst, Amberlite-IR 120, at room temperature, achieving high yields in a short reaction time. derpharmachemica.com This method is advantageous as it eliminates the need for volatile organic solvents and simplifies the work-up procedure. Another green approach for the deprotection of N-Boc groups involves catalyst-free water-mediated reactions at elevated temperatures. lookchem.com

While a complete solvent-free synthesis of this compound has not been explicitly detailed in a single procedure, the principles have been successfully applied to its constituent reaction steps. The esterification of benzoic acids has also been investigated under solventless conditions, often utilizing solid acid catalysts. manchester.ac.uk

The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, offering advantages such as ease of separation, reduced waste, and potential for continuous processes.

For the N-Boc protection of the amino group, several recyclable heterogeneous catalysts have been reported. Amberlite-IR 120, a sulfonic acid resin, has been shown to be an efficient catalyst for the N-Boc protection of a range of amines under solvent-free conditions, with the catalyst being easily recovered by filtration and reusable for multiple cycles. derpharmachemica.com Another example is the use of mesoporous silica (B1680970) phenylsulfonic acid (SBA-15-Ph-SO₃H) as a solid acid nanocatalyst for the same transformation, which can also be recycled multiple times without significant loss of activity. researchgate.net

In the context of the esterification step, solid acid catalysts have been developed as environmentally benign alternatives to traditional mineral acids. For instance, zirconium-based solid acids have been shown to effectively catalyze the esterification of various benzoic acids with methanol. researchgate.net Layered alkaline earth benzoates have also been demonstrated as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. researchgate.net These catalysts can be recovered after the reaction and reused in subsequent batches, contributing to a more sustainable synthetic process.

The table below summarizes some green catalytic approaches relevant to the synthesis of this compound.

Reaction StepCatalystKey FeaturesReference
N-Boc ProtectionAmberlite-IR 120Heterogeneous, Recyclable, Solvent-free conditions derpharmachemica.com
N-Boc ProtectionMesoporous silica phenylsulfonic acidHeterogeneous, Recyclable, High activity researchgate.net
EsterificationZirconium/Titanium solid acidHeterogeneous, Reusable researchgate.net
EsterificationLayered barium benzoate (B1203000)Heterogeneous, Recyclable researchgate.net

Chemical Reactivity and Transformation Studies of Methyl 3 Butoxycarbonyl Amino Benzoate

Hydrolysis and Ester Cleavage Reactions

The methyl ester group in methyl 3-[(butoxycarbonyl)amino]benzoate is susceptible to cleavage through hydrolysis, typically under acidic or basic conditions, to yield the corresponding carboxylic acid.

Mechanistic Investigations of Ester Hydrolysis Under Varied Conditions

The hydrolysis of the methyl ester can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst. study.comstudy.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, a hydroxide ion directly attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to expel the methoxide ion, a strong base. The methoxide ion deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid. quora.comwikipedia.org

The rate of hydrolysis is influenced by both electronic and steric factors of substituents on the benzoate (B1203000) ring. researchgate.netsemanticscholar.org Studies on substituted methyl benzoates show that the reaction kinetics are also dependent on the solvent system used. zenodo.org For this compound, the electron-donating nature of the amino group (though attenuated by the Boc-group) can influence the electron density at the carbonyl carbon and thus affect the rate of hydrolysis compared to unsubstituted methyl benzoate. zenodo.org

Selective Ester Cleavage Strategies and Functional Group Compatibility

In synthetic chemistry, the selective cleavage of one functional group in the presence of others is crucial. This is known as orthogonal protection. nih.govnih.gov The methyl ester and the N-Boc group on this compound form a common orthogonal pair. The N-Boc group is stable under the basic conditions required for saponification, while the methyl ester is stable to many of the acidic conditions used to remove the Boc group. thieme-connect.deorganic-chemistry.org

This orthogonality allows for the selective hydrolysis of the methyl ester without affecting the Boc-protecting group. Saponification using alkali metal hydroxides (like LiOH, NaOH, or KOH) in a mixture of water and an organic solvent (such as methanol or THF) is the most common method for cleaving the methyl ester while preserving the Boc group. thieme-connect.de This selective transformation provides the corresponding N-Boc-3-aminobenzoic acid, a key building block for further elaboration, such as in peptide synthesis. nih.gov

N-Deprotection and Amide Bond Formation Chemistry

The N-Boc group serves as a protective shield for the amino functionality, which can be selectively removed to reveal the free amine for subsequent reactions like amide bond formation.

Selective De-Boc Strategies and Their Chemical Applications

The tert-butoxycarbonyl (Boc) protecting group is prized for its stability in basic and nucleophilic conditions, yet it is readily cleaved under acidic conditions. organic-chemistry.org This acid-lability is the cornerstone of its use in multistep synthesis. researchgate.net

Standard conditions for Boc deprotection involve treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. nih.gov The mechanism involves protonation of the Boc carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.

The methyl ester group is generally tolerant to these anhydrous acidic conditions, allowing for selective N-deprotection. However, prolonged exposure to strong acids can lead to cleavage of the methyl ester. researchgate.net Milder and more selective methods have been developed to address substrates with sensitive functional groups. nih.govresearchgate.net These alternative reagents offer greater functional group compatibility. nih.govuky.edu

Table 1: Selected Reagents for N-Boc Deprotection and Their Compatibility
ReagentTypical ConditionsCompatibility with Methyl EsterReference
Trifluoroacetic Acid (TFA)25-50% in CH₂Cl₂Generally compatible, but hydrolysis can occur with prolonged reaction times. nih.gov
HCl4M in Dioxane or Ethyl AcetateGood compatibility under anhydrous conditions. nih.gov
Oxalyl Chloride / Methanol(COCl)₂, MeOH, Room TempMild conditions, reported to be selective for N-Boc group. rsc.org
Thermal (Flow Chemistry)MeOH or TFE, 150-230 °CHigh temperatures can affect other functional groups, but offers an acid-free alternative. nih.gov

Amidation Reactions Involving the Benzoate Moiety

Amides can be formed from the benzoate moiety of this compound through two primary routes: direct conversion of the ester or a two-step hydrolysis-coupling sequence.

Direct Amidation (Aminolysis): The direct reaction of the methyl ester with an amine to form an amide is known as aminolysis. This transformation is often challenging and typically requires high temperatures or the use of catalysts. nih.gov Heterogeneous catalysts, such as niobium(V) oxide, have been shown to facilitate the direct amidation of methyl benzoate with various amines under solvent-free conditions. researchgate.net Nickel-catalyzed methods have also been developed for the cross-coupling of methyl esters with amines. mdpi.com Computational studies on the aminolysis of methyl benzoate suggest that the reaction can proceed through concerted or stepwise mechanisms, with base catalysis significantly lowering the activation energy. researchgate.net

Two-Step Amidation: A more common and versatile approach involves first hydrolyzing the methyl ester to the corresponding carboxylic acid, as described in section 3.1. The resulting carboxylic acid is then coupled with an amine using a standard coupling reagent. This method is a cornerstone of peptide synthesis and other amide bond formations. A wide array of coupling reagents, such as those based on carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HBTU), can be employed. nih.govresearchgate.net This two-step process is often preferred due to its milder conditions and broader substrate scope.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoate Ring

The benzene (B151609) ring of this compound is subject to aromatic substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, the reactivity and orientation of the incoming electrophile are governed by the two substituents on the ring: the deactivating, meta-directing methyl ester group (-COOCH₃) and the activating, ortho, para-directing N-Boc-amino group (-NHBoc). wikipedia.orgrsc.orglibretexts.org

-COOCH₃ group: This is an electron-withdrawing group that deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (C5). aiinmr.comweebly.com

-NHBoc group: The nitrogen lone pair can donate electron density into the ring through resonance, making this group an activator and an ortho, para-director (directing to C2, C4, and C6). organicchemistrytutor.comyoutube.com

When both groups are present, the more powerfully activating group typically controls the regioselectivity. wou.edu Therefore, the -NHBoc group will direct incoming electrophiles primarily to the positions ortho and para to it (C2, C4, and C6). The position para to the amino group (C6) and one of the ortho positions (C2) are electronically favored. Steric hindrance from the bulky Boc group may disfavor substitution at the C2 position, potentially making the C4 and C6 positions the most likely sites of reaction.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. wikipedia.org This reaction is generally feasible only under specific conditions. Crucially, the aromatic ring must be rendered electron-poor by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (typically a halide). fiveable.mebyjus.commasterorganicchemistry.com

This compound does not meet these criteria. It lacks a suitable leaving group and the necessary strong electron-withdrawing groups in the required positions. Therefore, it is not expected to undergo SNAr reactions under standard conditions. For such a reaction to occur, the molecule would first need to be functionalized, for example, by introducing a nitro group and a halide at appropriate positions on the ring. chemistrysteps.com

Regioselectivity and Mechanistic Pathways of Aromatic Substitutions

The reactivity of this compound in electrophilic aromatic substitution (SEAr) is governed by the electronic properties of its two substituents: the methyl ester (-COOCH₃) and the N-butoxycarbonylamino (-NHBoc) groups. The general mechanism for electrophilic aromatic substitution proceeds through a two-step process. masterorganicchemistry.com Initially, the aromatic ring, acting as a nucleophile, attacks a strong electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commnstate.edu This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the second step, a base removes a proton from the carbon atom bearing the new electrophile, restoring the aromatic system and yielding the substituted product. masterorganicchemistry.com

The regiochemical outcome—that is, the position at which the electrophile substitutes on the benzene ring—is dictated by the directing effects of the substituents already present. In this compound, the -NHBoc group at position 3 and the -COOCH₃ group at position 1 exert competing influences.

N-Butoxycarbonylamino (-NHBoc) Group: The nitrogen atom in the -NHBoc group has a lone pair of electrons that it can donate to the aromatic ring through resonance. This electron donation increases the electron density of the ring, particularly at the ortho (positions 2 and 4) and para (position 6) positions. This effect makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. Consequently, the -NHBoc group is classified as an activating, ortho-, para-director . wikipedia.orglibretexts.org

Methyl Ester (-COOCH₃) Group: The carbonyl group of the methyl ester is strongly electron-withdrawing due to both induction and resonance. study.com This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. study.comstackexchange.com The deactivation is most pronounced at the ortho and para positions, leaving the meta position (position 5) as the least deactivated and thus the preferred site for electrophilic attack. The methyl ester is therefore a deactivating, meta-director . aiinmr.comwikipedia.org

In a molecule with both an activating and a deactivating group, the activating group's directing effect overwhelmingly controls the regioselectivity. vanderbilt.edu For this compound, the activating -NHBoc group directs incoming electrophiles to its ortho and para positions (2, 4, and 6). The deactivating -COOCH₃ group's direction to position 5 is largely ignored. Therefore, electrophilic substitution is predicted to yield a mixture of 2-, 4-, and 6-substituted products.

Influence of Substituents on Aromatic Reactivity Profiles

The -NHBoc group is a strong activator because the resonance donation of the nitrogen's lone pair electrons into the ring stabilizes the positive charge of the arenium ion intermediate formed during the reaction. vanderbilt.edu This stabilization lowers the activation energy of the rate-determining step, accelerating the reaction. masterorganicchemistry.com

Conversely, the -COOCH₃ group is a deactivating substituent. It withdraws electron density from the ring, which destabilizes the positively charged arenium ion intermediate, increases the activation energy, and thus slows the reaction rate. study.comvanderbilt.edu

When both groups are present, the powerful activating effect of the -NHBoc group dominates the deactivating effect of the -COOCH₃ group. As a result, the benzene ring of this compound is considered activated towards electrophilic aromatic substitution, reacting faster than benzene itself.

However, steric hindrance can also play a role in the product distribution. The butoxycarbonyl group is sterically bulky, which may hinder the approach of an electrophile to the adjacent ortho position (position 2). This steric effect could lead to a lower yield of the 2-substituted isomer compared to the 4- and 6-substituted isomers. mnstate.edu

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution of this compound
SubstituentPositionElectronic EffectClassificationDirecting InfluencePredicted Substitution Sites
-COOCH₃1Electron-withdrawingDeactivatingmeta-directorPosition 5
-NHBoc3Electron-donating (Resonance)Activatingortho-, para-directorPositions 2, 4, 6
Overall Molecule -Net Electron-donatingActivated Controlled by -NHBoc Positions 4 and 6 (major), Position 2 (minor, due to sterics)

Reduction and Oxidation Reactions of Functional Groups

Selective Reduction of Ester and Aromatic Ring

The functional groups in this compound—the methyl ester, the aromatic ring, and the N-Boc group—exhibit different reactivities towards reducing agents, allowing for selective transformations.

Selective Reduction of the Ester: The methyl ester group can be selectively reduced without affecting the aromatic ring or the N-Boc protecting group. The N-Boc group is notably stable towards catalytic hydrogenation and most nucleophilic reducing agents. researchgate.netnih.gov

To a Primary Alcohol: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) readily reduce esters to primary alcohols. libretexts.org This reaction would convert the methyl ester to a hydroxymethyl group, yielding {3-[(butoxycarbonyl)amino]phenyl}methanol. A safer and also effective method involves the use of sodium borohydride (NaBH₄) in a tetrahydrofuran (B95107) (THF) and methanol solvent system. researchgate.netias.ac.in This system is known to selectively reduce esters in the presence of other functional groups like amides or nitro groups. ias.ac.in

To an Aldehyde: The reduction can be stopped at the aldehyde stage using sterically hindered and less reactive hydride reagents. Diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is the standard reagent for this transformation, which would yield 3-[(butoxycarbonyl)amino]benzaldehyde. libretexts.org

Reduction of the Aromatic Ring: The benzene ring is highly stable and resistant to reduction due to its aromaticity. openstax.org Its catalytic hydrogenation requires forcing conditions, such as high pressures of hydrogen gas and elevated temperatures, often with potent catalysts like rhodium on carbon (Rh/C) or platinum (Pt). openstax.orglibretexts.org Under such conditions, the ester group would also likely be reduced. The Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, is another method to reduce the aromatic ring, yielding a non-conjugated diene. libretexts.org

Table 2: Selective Reduction Strategies for this compound
Target Functional GroupReagent(s)ConditionsProduct Functional GroupOther Groups' Tolerance
Methyl EsterLiAlH₄ then H₂OAnhydrous ether/THFPrimary Alcohol (-CH₂OH)Aromatic ring and N-Boc group are stable
Methyl EsterNaBH₄/MethanolTHF solventPrimary Alcohol (-CH₂OH)Aromatic ring and N-Boc group are stable ias.ac.in
Methyl EsterDIBAL-H then H₂O-78 °CAldehyde (-CHO)Aromatic ring and N-Boc group are stable libretexts.org
Aromatic RingH₂ / Rh-C or PtHigh pressure, high temperatureCyclohexane ringEster group is also reduced; N-Boc is stable
Aromatic RingNa or Li, NH₃ (l), ROHLow temperatureCyclohexa-1,4-dieneEster group is also reduced

Advanced Organic Reactions (e.g., Cycloadditions, Rearrangements) Applicable to the Compound’s Core Structure

The core structure of this compound is amenable to advanced organic reactions that go beyond simple functional group interconversions.

Rearrangement Reactions: The N-Boc-aryl amine moiety can participate in directed ortho-metalation (DoM) reactions. In a process analogous to the one reported for N-aryl-N-Boc-phosphoramidates, treatment with a strong base like lithium diisopropylamide (LDA) could selectively deprotonate the aromatic ring at the position ortho to the N-Boc group (position 2), which is the most acidic site due to inductive effects and coordination of the lithium to the carbamate (B1207046) oxygen. nih.gov The resulting aryllithium species can then react with various electrophiles. This intermediate could also potentially undergo study.comresearchgate.net-anionic rearrangements if a suitable migrating group were attached to the nitrogen atom. nih.gov

Cycloaddition Reactions: The electron-rich aromatic ring, activated by the amino group, makes the core structure a suitable component for certain cycloaddition reactions. nih.gov While the benzene ring itself is generally a reluctant participant in cycloadditions, derivatives can be made to react under specific conditions. More commonly, the core structure could be modified to incorporate dienophilic or dipolarophilic moieties, which could then undergo reactions like [3+2] cycloadditions. For example, the amino group could be used as a handle to construct systems containing azomethine ylides, which are known to undergo [3+2] cycloadditions to form five-membered heterocyclic rings. nih.gov The synthesis of various bioactive heterocycles often starts from precursors like aminobenzoates, highlighting the utility of this structural motif in building complex molecular architectures. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of methyl 3-[(tert-butoxycarbonyl)amino]benzoate in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the individual hydrogen and carbon atoms within the molecule.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, confirm the presence of all expected functional groups and provide initial chemical shift assignments. The ¹H NMR spectrum shows distinct signals for the aromatic protons, the N-H proton, the methyl ester protons, and the highly shielded protons of the tert-butyl group. The ¹³C NMR spectrum reveals the presence of all 13 carbon atoms, including the two distinct carbonyl carbons of the ester and carbamate (B1207046) groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 3-[(tert-butoxycarbonyl)amino]benzoate

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic CH 7.2 - 8.0 118 - 132
N-H ~7.5 (broad) -
O-CH₃ ~3.9 ~52
C(CH₃)₃ ~1.5 ~28
C(CH₃)₃ - ~80
Ester C=O - ~166
Carbamate C=O - ~153

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. It would be used to establish the connectivity between the adjacent protons on the aromatic ring, confirming their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This technique definitively links the proton signals for the methyl ester and tert-butyl groups to their corresponding carbon signals and does the same for each aromatic proton and its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds and is crucial for assigning quaternary (non-protonated) carbons. Key correlations would include the signal from the N-H proton to the carbamate carbonyl carbon and the aromatic protons to the ester carbonyl carbon, thereby connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It can be used to confirm the conformation, for example, by observing correlations between the protons of the tert-butyl group and the protons on the aromatic ring.

X-ray crystallography data provides a precise picture of the molecule's conformation in the solid state. For methyl 3-[(tert-butoxycarbonyl)amino]benzoate, studies have revealed an extended transoid conformation around the amide-carbamate bond (C5—N1—C9—O4 torsion angle of 174.66°). This conformation is stabilized by intermolecular N—H⋯O hydrogen bonds that link molecules together. The ester group also adopts an anti-conformation. The near coplanarity between the amide group and the aromatic ring is another key conformational feature identified through these studies.

In solution, the molecule may exhibit different conformational dynamics. Dynamic NMR (DNMR) studies can be employed to investigate phenomena such as the restricted rotation around the N-C(O) amide bond of the carbamate group. At room temperature, this rotation might be fast on the NMR timescale, resulting in sharp, averaged signals for the tert-butyl group. However, at lower temperatures, this rotation can slow down, potentially leading to signal broadening or the appearance of distinct signals for different rotational conformers (rotamers).

Mass Spectrometry for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering clues to its structure.

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with very high precision. The molecular formula for methyl 3-[(tert-butoxycarbonyl)amino]benzoate is C₁₃H₁₇NO₄. HRMS can measure the mass of the molecular ion to within a few parts per million of its theoretical value, which provides unequivocal confirmation of the elemental composition. This is a critical step in verifying the identity and purity of a newly synthesized batch of the compound.

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragments. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. For methyl 3-[(tert-butoxycarbonyl)amino]benzoate, the fragmentation is dictated by the carbamate and ester functional groups.

Key fragmentation pathways include:

Loss of isobutylene (B52900): A characteristic fragmentation for the tert-butoxycarbonyl (Boc) group involves a rearrangement to lose a neutral molecule of isobutylene (C₄H₈, 56 Da).

Loss of the tert-butyl radical: Alpha-cleavage can lead to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da).

Loss of the methoxy (B1213986) radical: Cleavage at the ester can result in the loss of a methoxy radical (•OCH₃, 31 Da).

Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the carbamate or ester group can also occur.

Table 2: Predicted Key Fragments in the MS/MS Spectrum of Methyl 3-[(tert-butoxycarbonyl)amino]benzoate

m/z (Mass/Charge) Proposed Fragment Structure/Loss
251 [M]⁺, Molecular Ion
195 [M - C₄H₈]⁺, Loss of isobutylene
194 [M - •C₄H₉]⁺, Loss of tert-butyl radical
178 [M - C₄H₉O]⁺, Loss of tert-butoxy (B1229062) radical
151 [H₂N-C₆H₄-COOCH₃]⁺, Loss of Boc group
120 [H₂N-C₆H₄-CO]⁺, Loss of Boc and methoxy groups

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Verification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of methyl 3-[(tert-butoxycarbonyl)amino]benzoate displays several key absorption bands that confirm its structure. The presence of intermolecular hydrogen bonds, as identified in crystallographic studies, has a notable effect on the spectrum, particularly on the N-H and C=O stretching frequencies.

Table 3: Characteristic IR and Raman Vibrational Frequencies for Methyl 3-[(tert-butoxycarbonyl)amino]benzoate

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Carbamate ~3350 (broad due to H-bonding)
C-H Stretch (Aromatic) Benzene (B151609) Ring 3000 - 3100
C-H Stretch (Aliphatic) -CH₃, -C(CH₃)₃ 2850 - 3000
C=O Stretch (Ester) Methyl Benzoate (B1203000) ~1725
C=O Stretch (Carbamate) Boc Group ~1700
C=C Stretch Aromatic Ring 1580 - 1600
N-H Bend Carbamate 1520 - 1540
C-O Stretch Ester, Carbamate 1150 - 1250

The spectrum would clearly show two distinct carbonyl (C=O) stretching peaks: one at a higher frequency for the ester (~1725 cm⁻¹) and one at a slightly lower frequency for the carbamate (~1700 cm⁻¹). A broad absorption band around 3350 cm⁻¹ is characteristic of the N-H stretch involved in hydrogen bonding. Raman spectroscopy provides complementary data, being particularly sensitive to the symmetric vibrations of the non-polar parts of the molecule, such as the aromatic ring C=C bonds.

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Analysis

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a crystalline solid. For methyl 3-[(tert-butoxycarbonyl)amino]benzoate, this technique has been instrumental in confirming its molecular structure, determining its conformation in the solid state, and analyzing the intermolecular forces that govern its crystal packing.

Recent crystallographic studies have elucidated the structure of methyl 3-[(tert-butoxycarbonyl)amino]benzoate, revealing a monoclinic crystal system with the space group P21/c. nih.gov The analysis confirmed the covalent bonding and atomic connectivity consistent with its chemical name. The molecular structure shows near coplanarity between the aromatic ring and the amide group, with a linking angle (C4—C5—N1—C9) of 170.99 (17)°. nih.goviucr.org This planarity is complemented by an extended transoid conformation in the amide–carbamate portion of the molecule (C5—N1—C9—O4 = 174.66 (16)°), a feature that facilitates intermolecular interactions. nih.gov

Detailed crystal data and parameters for methyl 3-[(tert-butoxycarbonyl)amino]benzoate are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

Parameter Value
Empirical Formula C₁₃H₁₇NO₄ nih.gov
Formula Weight (Mr) 251.28 nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.govresearchgate.net
Temperature (K) 296 nih.gov
Wavelength (Å) 0.71073 (Mo Kα) nih.gov
Calculated Density (Mg m⁻³) 1.291 nih.gov
F(000) 752 nih.gov
Reflections Collected 17731 researchgate.net
Independent Reflections 3220 researchgate.net

Table 2: Unit Cell Dimensions

Parameter Value
a (Å) 10.944 (3) nih.gov
b (Å) 11.234 (3) nih.gov
c (Å) 11.377 (3) nih.gov
β (°) 112.481 (4) nih.gov

Chromatographic Techniques for Separation Science and Purity Profiling

Chromatography is an essential tool for the separation, identification, and quantification of methyl 3-[(butoxycarbonyl)amino]benzoate from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed, each with specific applications and methodological considerations.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for the analysis and purification of this compound. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation, resolution, and peak shape.

Method Development:

Stationary Phase: A C18 (octadecylsilane) column is a standard choice, offering excellent hydrophobic retention for the aromatic ring and the tert-butoxycarbonyl (Boc) group. beilstein-journals.orgshimadzu.com Columns with superficially porous particles (SPP) or "core-shell" technology can provide higher resolution and faster analysis times compared to fully porous particles. shimadzu.com

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. rsc.org The ratio is generally optimized in a gradient or isocratic elution mode to achieve the desired retention time and separation from impurities.

Mobile Phase Modifier: Acidic modifiers are often added to the mobile phase to improve peak shape and resolution. Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is frequently used for the analysis of Boc-protected compounds. researchgate.net While the Boc group is acid-labile, it is generally stable under these analytical RP-HPLC conditions. researchgate.net Alternatively, formic acid can be used as a less acidic modifier. researchgate.net

Detection: The presence of the benzoate chromophore allows for sensitive detection using a UV detector. Monitoring is typically performed at wavelengths around 254 nm or 280 nm. beilstein-journals.orgshimadzu.com A photodiode array (PDA) detector can provide additional spectral data to confirm peak identity and purity. beilstein-journals.org

Validation: A validated HPLC method ensures reliability and reproducibility. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For purity profiling, the method must be able to resolve the main compound from its potential impurities, such as starting materials (e.g., 3-aminobenzoic acid) or by-products of synthesis and degradation.

Table 3: Typical HPLC Method Parameters

Parameter Description
Column Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Elution Mode Gradient elution, e.g., 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection UV at 254 nm
Injection Volume 10 µL

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its relatively high molecular weight and low volatility. The Boc-protected amino group and the methyl ester contribute to a boiling point that is typically outside the practical range for standard GC analysis. Therefore, GC analysis, if required, necessitates chemical derivatization to convert the analyte into a more volatile and thermally stable form.

Applicability and Derivatization: The primary application of GC for this compound would be for the analysis of more volatile impurities or for the analysis of the core structure after removal of the Boc group. The tert-butoxycarbonyl group itself can be thermally labile and may decompose in the hot GC injection port, leading to complex chromatograms and inaccurate quantification. doaj.org

For the analysis of the parent amine, methyl 3-aminobenzoate (B8586502), GC is a viable technique. nist.govsigmaaldrich.com If the goal is to analyze the core amino acid structure, a two-step derivatization is common:

Esterification: The carboxylic acid group (if present after hydrolysis) is converted to a more volatile ester.

Acylation: The amino group is derivatized, for example, with a perfluorinated anhydride (B1165640) like heptafluorobutyric anhydride (HFBA), to increase volatility and improve detection sensitivity, especially for electron capture detection (ECD) or mass spectrometry (MS). nih.gov

Impurity Analysis: GC-MS is a powerful tool for identifying volatile impurities. The mass fragmentation patterns of the analyte and any related substances can be used for structural elucidation. For t-Boc protected compounds, characteristic fragmentation in electron ionization (EI) mass spectrometry includes the loss of isobutylene (C₄H₈), the tert-butyl cation (C₄H₉⁺), and other fragments resulting from the cleavage of the carbamate group. doaj.org This can be useful for identifying impurities that retain the Boc group or are fragments of it. However, for a comprehensive purity profile, HPLC remains the superior and more direct method.

Computational and Theoretical Chemistry Investigations of Methyl 3 Butoxycarbonyl Amino Benzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule. These calculations, often employing Density Functional Theory (DFT), can elucidate the electronic structure, reactivity, and other properties of methyl 3-[(butoxycarbonyl)amino]benzoate.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive. researchgate.net

For a molecule like this compound, FMO analysis would reveal the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks. Generally, in such aromatic compounds, the HOMO is distributed over the electron-rich benzene (B151609) ring and the amino group, while the LUMO is often located on the electron-withdrawing ester group and the aromatic ring. This distribution would indicate that the ring and the nitrogen atom are the primary sites for electrophilic attack, whereas the carbonyl carbon of the ester is a likely site for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound

ParameterDescriptionHypothetical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2
Energy Gap (ΔE)ELUMO - EHOMO5.3
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO1.2
Electronegativity (χ)(I + A) / 23.85
Chemical Hardness (η)(I - A) / 22.65
Softness (S)1 / (2η)0.189
Electrophilicity Index (ω)χ² / (2η)2.79

Note: The values in this table are hypothetical and serve to illustrate the concepts. They are based on typical values for similar organic molecules.

The distribution of electron density in a molecule is critical for understanding its intermolecular interactions and reactive sites. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl groups, indicating their role as hydrogen bond acceptors. The area around the N-H group would exhibit a positive potential (blue region), highlighting its function as a hydrogen bond donor.

Fukui functions are another tool derived from DFT that helps in identifying the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. These functions pinpoint the atoms that are most susceptible to a change in electron density upon reaction.

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure and conformational flexibility of this compound are crucial for its biological activity and physical properties.

Experimental data from the crystal structure of the closely related methyl 3-[(tert-butoxycarbonyl)amino]benzoate provides valuable information on a low-energy conformation. nih.goviucr.org In the solid state, this molecule adopts a nearly planar conformation between the aromatic ring and the amide group, with a linking angle of 170.99(17)°. nih.gov The amide-carbamate part of the molecule is in an extended transoid conformation. nih.gov The ester group also shows an anti conformation. iucr.org These experimentally observed conformations likely correspond to a local or global minimum on the potential energy surface.

Computational exploration of the potential energy surface would involve systematically rotating the key dihedral angles and calculating the energy of each conformation to identify all stable isomers (local minima) and the transition states that connect them.

Table 2: Selected Torsion Angles from the Crystal Structure of Methyl 3-[(tert-butoxycarbonyl)amino]benzoate

Atoms Defining Torsion AngleTorsion Angle (°)ConformationReference
C4—C5—N1—C9170.99 (17)Near coplanarity of aromatic ring and amide nih.gov
C5—N1—C9—O4174.66 (16)Extended transoid nih.gov
N1—C9—O4—C10170.57 (14)Staggered conformation of Boc group nih.gov
O1—C2—C3—C8-173.73 (18)anti conformation of ester group iucr.org

Note: The data is for the tert-butyl analog of this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound. For instance, the hydrolysis of the ester group or the deprotection of the N-Boc group are important reactions whose pathways can be elucidated. nih.gov

Computational studies on the deprotection of N-Boc protected amines have shown that the reaction can proceed through a concerted mechanism involving proton transfer and the release of isobutylene (B52900), followed by decarboxylation. researchgate.net The rate of this reaction is often correlated with the electrophilicity of the N-Boc carbonyl group. researchgate.net Similar computational approaches could be used to model the reactions of this compound, identifying the transition state structures and calculating the activation energies for different possible pathways. This would provide a detailed, atomistic understanding of its chemical transformations.

Transition State Characterization and Reaction Pathway Determination

The study of reaction mechanisms involving this compound, such as its synthesis or hydrolysis, relies on the characterization of transition states and the determination of reaction pathways. Density Functional Theory (DFT) is a common computational method for locating transition state structures and mapping the potential energy surface of a reaction.

A key reaction pathway for the synthesis of this compound is the Fischer esterification of 3-[(butoxycarbonyl)amino]benzoic acid with methanol (B129727), catalyzed by an acid like sulfuric acid. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. uomustansiriyah.edu.iqpbworks.com The subsequent nucleophilic attack by methanol leads to a tetrahedral intermediate. pbworks.com Proton transfer and the elimination of a water molecule result in a resonance-stabilized carbocation, which upon deprotonation yields the final ester product. pbworks.com

Computational studies would typically model this pathway by:

Reactant and Product Optimization: The geometries of the reactants (3-[(butoxycarbonyl)amino]benzoic acid and methanol) and products (this compound and water) are optimized to find their lowest energy conformations.

Intermediate Identification: The structures of potential intermediates, such as the protonated acid and the tetrahedral intermediate, are modeled and optimized.

Transition State Searching: Algorithms are used to locate the transition state structures connecting the reactants, intermediates, and products. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, IRC calculations are performed to confirm that it correctly connects the desired reactant and product states along the reaction pathway.

Another relevant reaction for computational analysis is the hydrolysis of the ester group, which would proceed through a similar, but reverse, set of intermediates and transition states. Furthermore, reactions involving the Boc protecting group, such as its removal under acidic conditions, can also be investigated. Computational studies on the deprotonation of similar Boc-protected compounds have shown that it is possible to determine the preferred reaction site and the activation energy for such transformations. nih.gov

Energy Profile Calculations for Key Reaction Steps

Once the stationary points (reactants, intermediates, transition states, and products) along a reaction pathway have been identified, their relative energies can be calculated to construct a reaction energy profile. This profile provides crucial information about the thermodynamics and kinetics of the reaction.

For the Fischer esterification of 3-[(butoxycarbonyl)amino]benzoic acid, a hypothetical energy profile would show the relative energies of the key steps. The protonation of the carboxylic acid is typically a low-barrier process. The highest energy barrier usually corresponds to either the formation or the breakdown of the tetrahedral intermediate. By calculating these barriers, chemists can understand the rate-determining step of the reaction and explore how different catalysts or reaction conditions might influence the reaction rate. tcu.edu

Table 1: Hypothetical Relative Gibbs Free Energies for the Acid-Catalyzed Esterification of 3-[(butoxycarbonyl)amino]benzoic acid

Reaction StepSpeciesHypothetical Relative Gibbs Free Energy (kcal/mol)
1Reactants (Acid + Methanol)0.0
2Transition State 1 (Nucleophilic Attack)+15.2
3Tetrahedral Intermediate+8.5
4Transition State 2 (Water Elimination)+18.7
5Products (Ester + Water)-3.1

Note: This table presents hypothetical data based on typical values for Fischer esterification reactions for illustrative purposes, as specific published data for this compound is not available.

Prediction of Spectroscopic Properties from Theoretical Models

Computational chemistry is extensively used to predict spectroscopic properties, which aids in the interpretation of experimental data and the structural elucidation of new compounds.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, usually employed in conjunction with DFT. nih.gov

The prediction process typically involves:

Conformational Search: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average over all significantly populated conformations. uncw.edu

Geometry Optimization: Optimizing the geometry of each conformer using a reliable DFT method (e.g., B3LYP/6-31G(d)). github.io

NMR Calculation: Performing a GIAO-NMR calculation on each optimized conformer to obtain the isotropic shielding values (σ). This is often done with a different functional and larger basis set optimized for NMR predictions (e.g., WP04/6-311++G(2d,p)). github.io

Chemical Shift Calculation: The calculated shielding values are converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. δ_sample = σ_TMS - σ_sample

Solvent effects are often included in these calculations using implicit solvent models like the Polarizable Continuum Model (PCM), as the solvent can significantly influence chemical shifts. github.ionih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to COOCH₃)7.8 - 8.0125 - 127
Aromatic CH (ortho to NHBoc)7.4 - 7.6120 - 122
Aromatic CH (para to COOCH₃)7.3 - 7.5128 - 130
Aromatic CH (para to NHBoc)7.6 - 7.8124 - 126
Aromatic C-COOCH₃-131 - 133
Aromatic C-NHBoc-138 - 140
Ester CH₃3.8 - 4.052 - 54
Boc C(CH₃)₃1.4 - 1.628 - 30
NH6.5 - 7.5-
Ester C=O-165 - 167
Boc C=O-152 - 154
Boc C(CH₃)₃-80 - 82

Note: These are exemplary predicted ranges based on computational studies of similar aromatic esters and Boc-protected amines. nih.gov The exact values depend on the level of theory, basis set, and solvent model used.

Calculation of Vibrational Frequencies and Intensities for IR/Raman Spectra

Computational methods can also predict infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed within the harmonic approximation using DFT. cardiff.ac.uk

The process involves:

Geometry Optimization: Finding the minimum energy structure of the molecule.

Frequency Calculation: Computing the second derivatives of the energy with respect to the atomic coordinates to obtain the force constant matrix. Diagonalizing this matrix yields the vibrational frequencies.

Intensity Calculation: IR intensities are determined from the changes in the dipole moment during each vibration, while Raman intensities are derived from changes in the polarizability.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete basis sets. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov

For this compound, key predicted vibrational modes would include:

N-H Stretch: A sharp band around 3350-3450 cm⁻¹.

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl and butyl groups just below 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands are expected. The ester C=O stretch typically appears around 1720-1740 cm⁻¹, while the carbamate (B1207046) (Boc) C=O stretch is usually found at a slightly lower frequency, around 1700-1720 cm⁻¹. mdpi.com

Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Strong bands in the 1100-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and carbamate groups.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹, scaled)Expected Intensity
N-H Stretch3350 - 3450Medium
Aromatic C-H Stretch3050 - 3150Medium-Weak
Aliphatic C-H Stretch2850 - 2980Medium-Strong
Ester C=O Stretch1720 - 1740Strong
Carbamate C=O Stretch1700 - 1720Strong
Aromatic C=C Bending1450 - 1600Medium-Strong
C-N Stretch1220 - 1280Medium
Ester C-O Stretch1100 - 1300Strong

Note: This table presents representative frequency ranges based on DFT calculations of carbamates and aromatic esters. nih.govmdpi.com The precise values and intensities would be obtained from a specific DFT calculation.

Role and Applications in Advanced Chemical Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Architectures

The strategic placement of the amino and ester functionalities on the benzene (B151609) ring makes methyl 3-[(tert-butoxycarbonyl)amino]benzoate an ideal starting point for synthesizing intricate organic molecules. Its electron-rich aromatic core and the potential for diverse chemical modifications at its functional groups are key to its utility. nih.gov

Methyl 3-[(tert-butoxycarbonyl)amino]benzoate is a well-established precursor for the synthesis of a wide array of heterocyclic compounds. iucr.org The amino group, once deprotected, can participate in cyclization reactions to form nitrogen-containing rings, which are core structures in many pharmaceutically active compounds and functional materials. nih.govresearchgate.net Research has highlighted its role as a valuable precursor in medicinal chemistry and agrochemical design due to its electron-rich aromatic framework which facilitates the formation of bioactive heterocycles. iucr.orgiucr.org

The compound's structure is also amenable to the synthesis of macrocycles. While direct use in macrocyclization is one route, it can also be a key component in forming larger, complex structures. For instance, related strategies involving trifunctional precursors with amino and other reactive groups have been used to create macrocyclic organo-peptide hybrids (MOrPHs). rochester.edu This approach demonstrates the potential for derivatives of methyl 3-[(tert-butoxycarbonyl)amino]benzoate to be incorporated into sophisticated macrocyclic architectures by leveraging its dual functionalities for sequential, controlled reactions. rochester.edu

Table 1: Crystallographic Data for Methyl 3-[(tert-butoxycarbonyl)amino]benzoate This table presents key crystallographic parameters determined by X-ray diffraction, providing insight into the solid-state structure of the molecule.

ParameterValueReference
Chemical FormulaC₁₃H₁₇NO₄ researchgate.netnih.gov
Molecular Weight251.28 researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP21/c researchgate.net
a (Å)10.944 (3) researchgate.net
b (Å)11.234 (3) researchgate.net
c (Å)11.377 (3) researchgate.net
β (°)112.481 (4) researchgate.net
Volume (ų)1292.5 (5) researchgate.net
Z4 researchgate.net
Data sourced from IUCrData.

The functional groups of methyl 3-[(tert-butoxycarbonyl)amino]benzoate make it a suitable candidate for use in multi-component reactions (MCRs) and cascade (or tandem) reactions, which are highly efficient methods for building molecular complexity in a single step. After deprotection of the amine, the resulting methyl 3-aminobenzoate (B8586502) can react with other starting materials in MCRs to rapidly generate complex products.

In cascade reactions, the unique positioning of its functional groups can be exploited. For example, a reaction could be initiated at the ester functionality, followed by an intramolecular cyclization involving the deprotected amino group. A notable strategy in a related system involves a tandem reaction between a trifunctional synthetic precursor and a genetically encoded biosynthetic precursor to achieve macrocyclization. rochester.edu This process, which combines oxime formation and intein-mediated ligation, highlights the potential for designing cascade reactions utilizing the functionalities present in methyl 3-[(tert-butoxycarbonyl)amino]benzoate derivatives for the efficient synthesis of complex molecules. rochester.edu

Applications in Polymer Chemistry as a Monomer or Modifier Precursor

In the realm of materials science, amino-functionalized polymers are of significant interest for a variety of applications. The Boc-protected nature of methyl 3-[(tert-butoxycarbonyl)amino]benzoate makes it an excellent precursor for creating such polymers, as the protecting group prevents undesirable side reactions during polymerization. beilstein-journals.org

Methyl 3-[(tert-butoxycarbonyl)amino]benzoate can be chemically modified to be incorporated into polymer chains. For example, the methyl ester group can be converted into a polymerizable functional group, such as an acrylate (B77674) or methacrylate (B99206). The resulting monomer can then undergo polymerization, such as free radical polymerization, to yield a polymer with protected amino groups in its side chains. beilstein-journals.orgbeilstein-journals.org

This method allows for the synthesis of well-defined polymers where the amino functionality is masked. Subsequent removal of the Boc group under mild conditions yields a polymer with free amino groups. beilstein-journals.org These amino groups can then be used for further post-polymerization modifications, enabling the design of novel polymers with tailored properties for specific applications. This strategy is valuable for creating functional materials where sensitive components might be present during the deprotection step. beilstein-journals.org

Table 2: Research Findings on Polymer Synthesis Using Boc-Protected Amino Monomers This table summarizes findings from studies on related Boc-protected monomers, illustrating the potential pathways for utilizing methyl 3-[(tert-butoxycarbonyl)amino]benzoate in polymer chemistry.

Monomer TypePolymerization MethodKey FindingPotential ApplicationReference
(Br-t-BOC)-aminoethyl (meth)acrylateFree radical polymerizationSuccessful synthesis of polymers with protected amino side groups. Deprotection occurs under mild conditions in polar solvents.Functional polymers for applications involving sensitive components like drugs or proteins. beilstein-journals.org
Tertiary Amine Methacrylates (TAMAs)Radical copolymerizationCopolymerization with PEGylated methacrylates to create stimuli-responsive and biocompatible materials.Smart polymers for drug delivery and biomaterials. rsc.org

Polymers derived from methyl 3-[(tert-butoxycarbonyl)amino]benzoate are promising candidates for surface modification agents. Once the polymer is synthesized and the Boc groups are removed, the resulting free amino groups can serve as anchor points to attach the polymer to various surfaces. This is particularly useful in creating specialized coatings. For example, such polymers could be used to modify the surfaces of materials like titanium to prevent bacterial adhesion, a critical issue for medical implants. mdpi.com

The process of surface modification often involves creating a uniform, thin layer of a polymer on a substrate. mdpi.com The chemical properties of the polymer, dictated by its monomer units, determine the functionality of the coating. Polymers with amino groups can alter surface properties such as hydrophilicity and charge, which are crucial for controlling interactions with biological systems. For instance, poly-sulfobetaine methacrylate coatings have been shown to create super-hydrophilic surfaces that resist bacterial fouling. mdpi.com Similarly, polymers from methyl 3-aminobenzoate derivatives could be designed to impart anti-fouling or other desirable characteristics to material surfaces.

Catalytic Applications and Ligand Development from Derivatives (if applicable)

Derivatives of methyl 3-[(tert-butoxycarbonyl)amino]benzoate hold potential for the development of novel ligands for catalysis. After deprotection, the amino group and the ester functionality of the resulting methyl 3-aminobenzoate can be further modified to create bidentate or polydentate ligands capable of coordinating with metal centers. researchgate.net

Aminobenzoic acid derivatives have been studied for their ability to form metal-organic frameworks (MOFs) and other coordination complexes. researchgate.net For example, Schiff base ligands derived from the condensation of aminobenzoic acids with aldehydes can form stable complexes with various transition metals. researchgate.net These metal complexes can exhibit catalytic activity. Research on 3-aminomorphinans, which share a substituted aminophenyl moiety, has shown that N-H bonds can participate in crucial hydrogen bonding with receptors, and derivatives can be synthesized to act as highly selective ligands. nih.gov This suggests that ligands derived from methyl 3-aminobenzoate could be tailored for high selectivity in catalytic processes, such as in Buchwald-Hartwig amination or esterification reactions. nih.govmdpi.com

Fine Chemical Synthesis and Specialty Chemical Manufacturing Processes

The compound methyl 3-[(tert-butoxycarbonyl)amino]benzoate is a significant intermediate in the realm of fine chemical synthesis. Its molecular structure, featuring a protected amine and an ester group on an aromatic ring, makes it a versatile building block for the creation of more complex molecules. Its production is a multi-step process that begins with readily available precursors and involves standard organic chemistry transformations.

Synthesis as a Specialty Chemical Intermediate

The primary manufacturing process for methyl 3-[(tert-butoxycarbonyl)amino]benzoate involves a two-step synthetic sequence starting from meta-aminobenzoic acid. nih.goviucr.org This process is characteristic of specialty chemical manufacturing, where a specific, high-value molecule is produced through a controlled, multi-stage procedure.

The first step is the protection of the amino group of meta-aminobenzoic acid using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). nih.goviucr.org This reaction is typically carried out in a basic solution to facilitate the nucleophilic attack of the amino group on the anhydride (B1165640). The resulting intermediate is a Boc-protected amino acid. nih.gov

A detailed summary of a typical laboratory-scale synthesis is presented below.

Table 1: Synthesis Process for Methyl 3-[(tert-butoxycarbonyl)amino]benzoate nih.goviucr.org

Step Reactants Reagents & Solvents Conditions Outcome Yield
1. Boc Protection meta-Aminobenzoic acid Boc-anhydride, Sodium carbonate, Tetrahydrofuran (B95107) (THF), Hydrochloric acid (HCl), Ethyl acetate Stirring for 12 hours at a pH of 12, followed by acidification and extraction. Boc-protected amino acid 91%

| 2. Esterification | Boc-protected amino acid | Anhydrous methanol (B129727), Thionyl chloride | Stirring overnight in a sealed flask at low temperature (ice bath). | Methyl 3-[(tert-butoxycarbonyl)amino]benzoate | 89% |

Role as a Precursor in Advanced Synthesis

The utility of methyl 3-[(tert-butoxycarbonyl)amino]benzoate in fine chemical manufacturing stems from its role as a precursor. Its precursor, meta-aminobenzoic acid, is recognized for its applications in organic synthesis, chemical biology, and materials science. iucr.orgresearchgate.net The electron-rich aromatic framework and the strategically placed functional groups of the title compound make it a valuable starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. nih.goviucr.org These heterocycles are key components in the development of functional materials and are of interest in medicinal chemistry. nih.goviucr.org

The structure of methyl 3-[(tert-butoxycarbonyl)amino]benzoate has been well-characterized, which is crucial for its application in precision synthesis. Crystallographic studies provide detailed data on its molecular geometry and intermolecular interactions. researchgate.netnih.gov In its crystalline form, the molecules are connected through hydrogen bonds to form supramolecular layers. nih.gov This structural information is vital for understanding its reactivity and for designing new synthetic pathways where it is used as a foundational scaffold.

Table 2: Crystallographic Data for Methyl 3-[(tert-butoxycarbonyl)amino]benzoate researchgate.net

Parameter Value
Chemical Formula C₁₃H₁₇NO₄
Molecular Weight 251.28
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.944 (3)
b (Å) 11.234 (3)
c (Å) 11.377 (3)
β (°) 112.481 (4)

This detailed characterization underpins its use in specialty chemical manufacturing, where precise molecular architecture is paramount for the synthesis of advanced materials and complex organic molecules. iucr.orgresearchgate.net The Boc-protecting group can be selectively removed under acidic conditions, revealing the amine for further reactions, while the methyl ester can be hydrolyzed or converted to other functional groups, making it a highly adaptable intermediate.

Synthesis and Chemical Behavior of Derivatives and Analogues of Methyl 3 Butoxycarbonyl Amino Benzoate

Structural Modifications at the Ester Moiety

The methyl ester of methyl 3-[(butoxycarbonyl)amino]benzoate is a primary site for structural diversification. It can be readily converted into other esters, or transformed into different functional groups such as carboxylic acids, amides, and nitriles, significantly broadening its synthetic utility.

Transesterification, or alcohol exchange, is a fundamental method for modifying the ester group. While direct transesterification on this compound is not extensively documented in dedicated studies, the principles are well-established. The reaction typically involves heating the methyl ester in the presence of a different alcohol (e.g., ethanol, propanol) and an acid or base catalyst. For instance, using methanol (B129727) as a solvent is recommended when working with methyl esters to prevent unwanted transesterification. sciencemadness.org This implies that using a different alcohol, such as ethanol, would likely lead to the formation of the corresponding ethyl ester. Solid acid catalysts, such as zirconium/titanium oxides, have also been shown to be effective for the esterification of benzoic acid derivatives with various alcohols, a process that could be adapted for transesterification. mdpi.com

The general reaction is as follows: this compound + R-OH ⇌ Alkyl 3-[(butoxycarbonyl)amino]benzoate + CH₃OH

The choice of catalyst and reaction conditions is crucial to ensure high yields and prevent side reactions, such as the hydrolysis of the ester or the cleavage of the acid-labile butoxycarbonyl (Boc) protecting group.

The ester group can be converted into other key functional groups, providing access to important building blocks.

Carboxylic Acid: The hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-[(tert-butoxycarbonyl)amino]benzoic acid, is a straightforward and high-yielding transformation. nih.govnih.gov This is typically achieved under basic conditions, for example, by treating the ester with sodium hydroxide, followed by acidification to protonate the carboxylate. The reverse reaction, the esterification of 3-[(tert-butoxycarbonyl)amino]benzoic acid with methanol in the presence of thionyl chloride, also proceeds in high yield (89%), demonstrating the reversible nature of this transformation. iucr.org

Amide: The conversion of the ester to an amide, 3-[(butoxycarbonyl)amino]benzamide, can be accomplished through several methods. One approach is the direct aminolysis of the ester with ammonia (B1221849) or a primary/secondary amine, often requiring high temperatures or catalysts. A more recent and efficient method involves the mechanochemical reaction of esters with calcium nitride and ethanol, which has been shown to produce primary amides from a variety of aromatic esters. ucm.es Alternatively, the carboxylic acid can be activated with coupling agents like BOP reagent and then reacted with an amine to form the amide bond. researchgate.net

Nitrile: The synthesis of 3-[(butoxycarbonyl)amino]benzonitrile from the ester is a multi-step process. A common route involves the conversion of the corresponding primary amide (3-[(butoxycarbonyl)amino]benzamide) via a dehydration reaction. Reagents like thionyl chloride, phosphorus pentoxide, or ammonium (B1175870) sulfamate (B1201201) can be used to effect this transformation. chemicalbook.comyoutube.com For example, 3-aminobenzamide (B1265367) can be dehydrated using thionyl chloride in toluene (B28343) to produce 3-aminobenzonitrile (B145674) in high yield. chemicalbook.com A similar strategy could be applied to the Boc-protected amide.

Table 1: Conversion of the Ester Moiety
Starting MaterialTarget Functional GroupKey Reagents/Reaction TypeProduct
This compoundCarboxylic AcidBase-mediated hydrolysis (e.g., NaOH, H₂O), then acid workup (e.g., HCl)3-[(Butoxycarbonyl)amino]benzoic acid
This compoundPrimary AmideMechanochemical reaction (Ca₃N₂, ethanol) or aminolysis3-[(Butoxycarbonyl)amino]benzamide
3-[(Butoxycarbonyl)amino]benzamideNitrileDehydration (e.g., Thionyl Chloride)3-[(Butoxycarbonyl)amino]benzonitrile

Modifications of the Carbamate (B1207046) Group

The butoxycarbonyl (Boc) group is an acid-sensitive protecting group for the amino functionality. nih.gov Its modification or removal is a key step in the further functionalization of the molecule.

The Boc group is just one of many possible protecting groups for the amine. The choice of protecting group is critical in multi-step syntheses. Other carbamates, such as the fluorenylmethyloxycarbonyl (Fmoc) group, can be installed, which is cleavable under basic conditions, offering an orthogonal protection strategy to the acid-labile Boc group. researchgate.net The synthesis generally involves reacting methyl 3-aminobenzoate (B8586502) with the appropriate chloroformate or anhydride (B1165640) (e.g., Boc-anhydride, Fmoc-OSu) under basic conditions. nih.govresearchgate.net Lewis acid catalysts, such as yttria-zirconia, have also been shown to effectively catalyze the butoxycarbonylation of a wide range of amines. semanticscholar.org

Furthermore, N-aryl derivatives can be synthesized through copper-catalyzed amination reactions (Ullmann reaction) of the corresponding bromo-substituted benzoate (B1203000) with an aryl amine. organic-chemistry.org This allows for the introduction of a diverse range of aryl substituents directly onto the nitrogen atom.

Removal of the Boc protecting group unveils the free aniline, methyl 3-aminobenzoate. This deprotection is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. The resulting primary aromatic amine is a versatile nucleophile and a precursor for numerous subsequent reactions. chemicalbook.comfishersci.com

The free amine of methyl 3-aminobenzoate exhibits enhanced reactivity compared to its Boc-protected counterpart. It can readily participate in reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a valuable intermediate for introducing a variety of functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

Peptide Coupling: The amino group can serve as the N-terminus in peptide synthesis. sigmaaldrich.comsigmaaldrich.com

The unprotected amine also strongly influences the reactivity of the aromatic ring in electrophilic substitution reactions.

Aromatic Ring Functionalization and Regioselective Substitution Patterns

Introducing new substituents onto the aromatic ring of this compound allows for the synthesis of highly functionalized benzene (B151609) derivatives. nih.gov The position of the new substituent is dictated by the directing effects of the existing groups: the ester and the Boc-protected amine.

The methyl ester group (-COOCH₃) is an electron-withdrawing group and a meta-director. The Boc-amino group (-NHBoc) is an electron-donating group and an ortho-, para-director. In cases of competing directing effects, the more strongly activating group typically controls the regioselectivity. The -NHBoc group is a powerful activating group, and thus, electrophilic substitution is expected to occur at the positions ortho and para to it (positions 2, 4, and 6).

A well-studied example of electrophilic aromatic substitution on a similar system is the nitration of methyl benzoate. grabmyessay.com In the absence of the activating amino group, the ester directs the incoming nitronium ion (NO₂⁺) to the meta position, yielding methyl 3-nitrobenzoate. aiinmr.comscribd.com However, with the powerful ortho-, para-directing -NHBoc group present, substitution on this compound would be directed to the positions activated by the amine.

Table 2: Directing Effects in Electrophilic Aromatic Substitution
Substituent on RingElectronic EffectDirecting InfluencePosition of Substitution
-COOCH₃ (Ester)Electron-withdrawing, DeactivatingMeta-directorPosition 5
-NHBoc (Carbamate)Electron-donating, ActivatingOrtho-, Para-directorPositions 2, 4, 6

Given the strong activating and directing effect of the -NHBoc group, electrophilic attack (e.g., halogenation, nitration, Friedel-Crafts acylation) on this compound is predicted to yield a mixture of 2-, 4-, and 6-substituted products. The precise ratio of these isomers would depend on steric hindrance and the specific reaction conditions. For example, the bulky Boc group might sterically hinder attack at the ortho positions (2 and 4), potentially favoring substitution at the para position (6).

Electrophilic Aromatic Substitution on the Benzoate Ring

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the cumulative directing effects of the two existing substituents.

The substituents are:

-NHBoc (3-position): The N-butoxycarbonyl group is an activating, ortho, para-director. The nitrogen atom's lone pair can donate electron density to the ring via resonance, stabilizing the arenium ion intermediates formed during attack at the ortho (C2, C4) and para (C6) positions. organicchemistrytutor.comlibretexts.orgyoutube.com However, its activating effect is moderate compared to a simple amino group because the carbonyl within the Boc group can also pull electron density away from the nitrogen. youtube.com

-COOCH₃ (1-position): The methyl ester group is a deactivating, meta-director. rsc.orgumkc.edu Through its inductive and resonance effects, it withdraws electron density from the aromatic ring, making it less nucleophilic and slowing the rate of substitution. organicchemistrytutor.comaiinmr.com It directs incoming electrophiles to the C5 position.

When considering the combined effects on the 1,3-disubstituted ring, the positions are influenced as follows:

C2-position: ortho to -NHBoc and ortho to -COOCH₃. Activated by the -NHBoc group.

C4-position: ortho to -NHBoc and meta to -COOCH₃. Activated by the -NHBoc group.

C6-position: para to -NHBoc and ortho to -COOCH₃. Activated by the -NHBoc group.

C5-position: meta to -NHBoc and meta to -COOCH₃. Directed by the -COOCH₃ group.

The powerful ortho, para-directing nature of the -NHBoc group generally overrides the meta-directing effect of the ester. Therefore, substitution is strongly favored at the positions activated by the amino group, primarily C4 and C6. Steric hindrance from the bulky Boc group may disfavor substitution at the C2 position. The most likely products of electrophilic reactions such as nitration or halogenation are the 4-substituted and 6-substituted derivatives. For example, nitration with nitric and sulfuric acid is expected to yield predominantly methyl 3-[(butoxycarbonyl)amino]-4-nitrobenzoate and methyl 3-[(butoxycarbonyl)amino]-6-nitrobenzoate. rsc.orgumkc.edu

Directed Ortho-Metallation (DoM) and Cross-Coupling Strategies

Beyond classical electrophilic substitution, modern synthetic methods offer highly regioselective routes to functionalize the benzoate ring.

Directed Ortho-Metallation (DoM) Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of an aromatic ring. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium or sec-butyllithium), directing deprotonation to the nearest ortho position. baranlab.orgorganic-chemistry.org

The N-Boc protected amine in this compound is an effective DMG. acs.org The Lewis basic oxygen and nitrogen atoms of the carbamate can chelate the lithium cation, acidifying the protons at the C2 and C4 positions. baranlab.org Treatment with a strong lithium amide base or an alkyllithium reagent can selectively remove a proton from either the C2 or C4 position. Subsequent reaction with an electrophile (E⁺) introduces a new substituent with high regiocontrol.

Lithiation at C2: This would lead to the formation of methyl 2-substituted-3-[(butoxycarbonyl)amino]benzoate derivatives.

Lithiation at C4: This would yield methyl 4-substituted-3-[(butoxycarbonyl)amino]benzoate derivatives.

While the N-Boc group is a recognized DMG, successful metalation can sometimes be challenging, with competing reactions like Boc cleavage at higher temperatures. nih.gov The choice of base and reaction conditions is critical to achieve the desired outcome.

Cross-Coupling Strategies Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental tools for forming carbon-carbon bonds. youtube.comlibretexts.orgyoutube.com A common strategy involves coupling an organohalide with an organoboron compound. nih.govrsc.org

For this compound, this typically involves a two-step process:

Halogenation: Introduction of a halogen (Br or I) onto the aromatic ring, typically at the C4 or C6 position via electrophilic aromatic substitution as described in section 7.3.1. This creates the necessary aryl halide precursor.

Cross-Coupling: The resulting halogenated derivative can then be coupled with a variety of partners. For instance, in a Suzuki-Miyaura coupling, the aryl bromide is reacted with an aryl or vinyl boronic acid (or boronic ester) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govnih.govorganic-chemistry.org

This approach allows for the synthesis of complex biaryl structures or the introduction of alkyl, alkenyl, and other functional groups that are not accessible through direct substitution methods. The N-Boc and ester groups are generally stable under the mild conditions of many modern cross-coupling protocols. nih.govnih.gov

Comparative Chemical Reactivity and Structure-Reactivity Relationship (SRR) Studies in Non-Biological Contexts

The reactivity of this compound in chemical reactions is influenced by its substituents. Structure-reactivity relationship (SRR) studies quantify how changes in a molecule's structure affect its reaction rates. A classic example is the saponification of esters, where the rate of hydrolysis under basic conditions is sensitive to the electronic effects of substituents on the aromatic ring. chegg.comchegg.com

Electron-withdrawing groups (EWGs) on the benzoate ring increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide. This leads to a faster saponification rate. Conversely, electron-donating groups (EDGs) decrease the carbonyl's electrophilicity and slow the reaction rate. chegg.com

The following table, adapted from studies on substituted methyl benzoates, shows the relative rate constants for saponification. chegg.com

In the context of saponification, the substituent's influence from the meta position is primarily inductive. Therefore, the -NHBoc group acts as a weak electron-withdrawing group. Its effect would be expected to slightly increase the rate of saponification compared to the unsubstituted methyl benzoate (k=1.7). It would likely be more reactive than methyl benzoate but significantly less reactive than analogues with strongly deactivating groups like methyl m-nitrobenzoate (k=63). Its rate constant would be predicted to be in the range of other weakly deactivating groups.

Future Research Directions and Emerging Avenues in Methyl 3 Butoxycarbonyl Amino Benzoate Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The conventional synthesis of methyl 3-[(butoxycarbonyl)amino]benzoate typically involves a two-step process: the esterification of 3-aminobenzoic acid with methanol (B129727), followed by the protection of the amine group with di-tert-butyl dicarbonate (B1257347) (Boc₂O), or the reverse sequence. While effective, these methods present opportunities for significant improvement in terms of efficiency, atom economy, and environmental impact.

Future research should focus on developing catalytic systems that can achieve the synthesis in a more streamlined fashion. For instance, one-pot procedures that combine esterification and N-protection without the need for intermediate isolation could offer substantial benefits. Research into novel catalysts, such as reusable solid acid catalysts for esterification or enzyme-catalyzed protection steps, could lead to greener and more cost-effective synthetic protocols.

Another promising avenue is the exploration of alternative starting materials. For example, routes starting from the reduction of methyl 3-nitrobenzoate followed by in-situ N-Boc protection could be optimized. Catalytic hydrogenation is an efficient method for reducing nitro groups and could be integrated into a continuous process.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Current Approach Proposed Future Direction Potential Advantages
Catalysis Stoichiometric acid/base catalysts Reusable solid acids, biocatalysis (enzymes) Improved sustainability, easier purification, milder conditions
Process Multi-step batch processing One-pot synthesis, continuous flow reactions Reduced waste, improved yield, enhanced safety and scalability

| Reagents | Thionyl chloride for esterification | Direct esterification methods, greener protecting group reagents | Avoidance of hazardous reagents, improved atom economy |

Exploration of Underutilized Reactivity Profiles and Novel Transformations

The chemical character of this compound is defined by three key functional domains: the N-Boc carbamate (B1207046), the methyl ester, and the aromatic ring. While the primary role of the Boc group is protection, its reactivity is often underrated and presents opportunities for novel transformations. researchgate.net

Future studies could investigate the directed ortho-metalation (DoM) of the aromatic ring, where the N-Boc group acts as a powerful directing group to functionalize the C2 or C4 positions. This would open a gateway to a wide array of disubstituted and trisubstituted benzoate (B1203000) derivatives that are otherwise difficult to synthesize. Furthermore, the Boc group's stability is pH-dependent, allowing for selective deprotection under acidic conditions, which can be exploited in complex, multi-step syntheses. total-synthesis.comnih.gov

The interplay between the ester and the protected amine also warrants deeper investigation. For example, intramolecular cyclization reactions could be designed to form novel heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. The ester group itself can undergo various transformations beyond simple hydrolysis, such as reduction to the corresponding alcohol or conversion to amides, opening up further synthetic possibilities. vulcanchem.com

Table 2: Potential Novel Transformations

Functional Group Transformation Potential Reagents/Conditions Significance
Aromatic Ring Directed ortho-metalation (DoM) n-BuLi, s-BuLi / TMEDA Access to highly functionalized aromatic building blocks
N-Boc Group Electrophilic substitution on the Boc group Strong electrophiles Generation of novel N-functionalized products
Ester & N-Boc Intramolecular Cyclization Base or acid catalysis, thermal conditions Synthesis of novel heterocyclic compounds

| Ester Group | Amidation | Amines with coupling agents | Creation of diverse amide libraries for screening |

Advanced Materials Applications and Functionalization Strategies in Non-Polymeric Systems

While aminobenzoic acid derivatives are known precursors to high-performance polymers like aramids, the application of this compound in non-polymeric advanced materials is an underexplored frontier. nih.gov Its rigid aromatic core, combined with functional handles for modification, makes it an attractive building block for supramolecular chemistry and functional materials.

Future research could target the synthesis of liquid crystals by attaching long alkyl chains to the aromatic ring or by converting the ester to a different functional group. The molecule's structure could also be incorporated into the design of novel organic light-emitting diode (OLED) materials or as a component in metal-organic frameworks (MOFs), where it could serve as a functionalized linker. The amine and ester groups provide sites for coordination with metal ions, while the aromatic ring contributes to the structural framework.

Furthermore, derivatization of the molecule could lead to the development of specific sensors or molecular probes. For example, functionalization with fluorophores could create compounds that respond to changes in their chemical environment, with potential applications in bio-imaging or environmental monitoring.

Integration with Flow Chemistry, Automation, and Artificial Intelligence in Synthetic Design

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of continuous flow chemistry, automation, and machine learning. acs.org These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput optimization, making them ideally suited for exploring the chemistry of this compound.

A key future direction is the development of a continuous flow process for its synthesis. mdpi.comresearchgate.net This would involve pumping the starting materials through heated reactors, potentially packed with a solid catalyst, to achieve rapid and efficient conversion. rsc.org Such a system would not only improve scalability but also allow for the safe handling of potentially hazardous reagents and intermediates.

Integrating this flow setup with automated reaction platforms controlled by machine learning algorithms could revolutionize the discovery of new derivatives. An AI system could be tasked with optimizing reaction conditions (temperature, flow rate, stoichiometry) to maximize yield or selectivity. Furthermore, AI could be used for de novo design, suggesting novel derivatives of this compound with desired properties and then predicting viable synthetic routes for their creation.

Deepening Theoretical Understanding through Advanced Computational Techniques and Machine Learning Approaches

A deeper theoretical understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced computational techniques, such as Density Functional Theory (DFT), can provide invaluable insights. nih.gov

Future computational studies should focus on several key areas:

Conformational Analysis: A thorough analysis of the rotational barriers around the C-N and C-C bonds to understand the molecule's preferred shapes, which influences its packing in the solid state and its interaction with other molecules.

Reactivity Prediction: Calculating molecular orbital energies (HOMO/LUMO) and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions.

Spectroscopic Simulation: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and to understand the electronic transitions that could be relevant for optical materials. researchgate.netresearchgate.net

The integration of machine learning with these computational approaches represents a particularly exciting frontier. Machine learning models could be trained on data from DFT calculations or experimental results to rapidly predict properties like solubility, reactivity, or even biological activity for a vast library of virtual derivatives, significantly accelerating the discovery and development process. researchgate.net

Q & A

Basic Research Questions

Q. What are effective synthetic routes for methyl 3-[(butoxycarbonyl)amino]benzoate, and how can intermediates be optimized?

  • Methodology :

  • Step 1 : Protect the amine group using tert-butoxycarbonyl (Boc) anhydride in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent under basic conditions (e.g., triethylamine) to form the Boc-protected intermediate .
  • Step 2 : Couple the Boc-protected amine with methyl 3-aminobenzoate via carbodiimide-mediated (e.g., EDC/HOBt) amidation .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of Boc anhydride) to minimize side products .

Q. How can the compound’s purity and stability be assessed under varying storage conditions?

  • Methodology :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against synthetic standards .
  • Stability : Conduct accelerated degradation studies (40°C, 75% humidity) over 4–8 weeks. Analyze degradation products via LC-MS to identify hydrolysis-prone sites (e.g., Boc group cleavage under acidic conditions) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR. Key signals: Boc group (δ\delta ~1.4 ppm for tert-butyl protons), methyl ester (δ\delta ~3.9 ppm), and aromatic protons (split patterns for meta-substitution) .
  • FT-IR : Confirm carbonyl stretches (Boc: ~1680–1720 cm1^{-1}; ester: ~1740 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for Boc deprotection pathways (e.g., acid-mediated cleavage). Compare with experimental kinetic data .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. DMF) on reaction rates using explicit solvent models .

Q. What strategies resolve contradictions in reported synthetic yields for Boc-protected benzoate derivatives?

  • Methodology :

  • Meta-Analysis : Compare literature data (e.g., Ukrainets et al., 2014 vs. Venkatesan et al., 2016) to identify variables affecting yields:
VariableImpact on Yield (%)Source
Solvent (THF)65–78%
Catalyst (DMAP)+15–20%
  • DoE (Design of Experiments) : Apply factorial design to test interactions between temperature, catalyst loading, and solvent polarity .

Q. How does this compound interact with metal ions in adsorption studies?

  • Methodology :

  • Batch Adsorption : Immobilize the compound on activated carbon or silica. Test adsorption capacity for transition metals (e.g., Co2+^{2+}) using ICP-OES.
  • Isotherm Modeling : Fit data to Langmuir/Freundlich models. Reported capacities:
Metal IonMax Adsorption (mg/g)pH RangeSource
Co2+^{2+}42.35–7
  • Mechanism : FT-IR and XPS to identify binding sites (e.g., ester carbonyl vs. Boc amine) .

Q. What role does the compound play in designing bioactive analogs for pharmaceutical applications?

  • Methodology :

  • SAR Studies : Synthesize derivatives (e.g., replacing Boc with Fmoc or altering the ester group). Test against bacterial/fungal strains (MIC assays) .
  • Crystallography : Resolve crystal structures (e.g., Cambridge Structural Database) to correlate substituent geometry with bioactivity .

Data Contradiction Analysis

  • Example : Conflicting reports on Boc group stability in polar aprotic solvents.
    • Resolution : Use 11B^{11}B-NMR to track Boc decomposition kinetics in DMF vs. DCM. Publish findings with raw spectral data to clarify discrepancies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 3-[(butoxycarbonyl)amino]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.